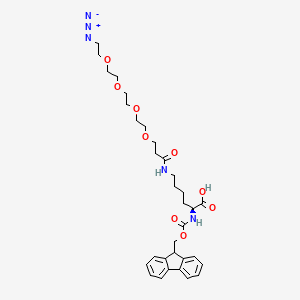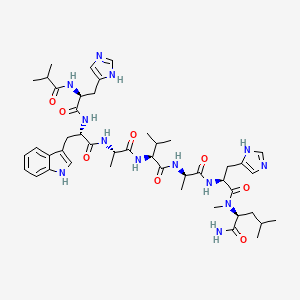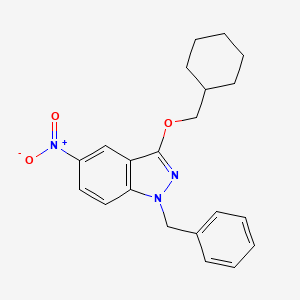
N3-PEG4-amido-Lys(Fmoc)-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-PEG4-amido-Lys(Fmoc)-acid is a synthetic compound that combines a polyethylene glycol (PEG) linker with a lysine amino acid derivative. The PEG linker is often used to enhance the solubility and biocompatibility of molecules, while the lysine derivative provides a functional group for further chemical modifications. The compound is commonly used in bioconjugation and drug delivery applications due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-amido-Lys(Fmoc)-acid typically involves several steps:
PEGylation: The PEG4 chain is attached to the lysine derivative through an amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the PEG4 chain.
Fmoc Protection: The lysine amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Azide Introduction: The azide group (N3) is introduced to the PEG4 chain through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N3-PEG4-amido-Lys(Fmoc)-acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group of the lysine derivative.
Amide Bond Formation: The carboxyl group of the lysine derivative can form amide bonds with amines, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the click chemistry reaction.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Amide Bond Formation: Coupling reagents such as DCC and NHS are used to activate the carboxyl group for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Free Amino Group: Revealed after Fmoc deprotection.
Conjugated Molecules: Formed through amide bond formation with other amines.
Applications De Recherche Scientifique
N3-PEG4-amido-Lys(Fmoc)-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymers for various applications.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents, such as increasing their half-life and reducing immunogenicity.
Industry: Applied in the development of diagnostic tools and sensors due to its ability to conjugate with various molecules.
Mécanisme D'action
The mechanism of action of N3-PEG4-amido-Lys(Fmoc)-acid is primarily based on its ability to form stable conjugates with other molecules. The PEG4 linker enhances the solubility and biocompatibility of the conjugated molecules, while the lysine derivative provides a functional group for further chemical modifications. The azide group allows for click chemistry reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-PEG4-amido-Lys(Boc)-acid: Similar to N3-PEG4-amido-Lys(Fmoc)-acid but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Cbz)-acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Mtt)-acid: Uses a 4-methyltrityl (Mtt) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to its combination of a PEG4 linker, an azide group, and an Fmoc-protected lysine derivative. This combination allows for versatile chemical modifications and conjugation reactions, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C32H43N5O9 |
|---|---|
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1 |
Clé InChI |
JYTFGMAXFXMYNK-LJAQVGFWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)

![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)



